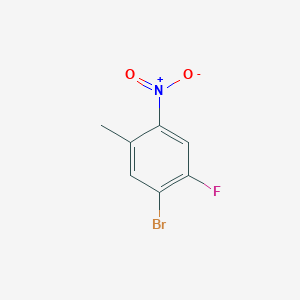

1-Bromo-2-fluoro-5-methyl-4-nitrobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene is a multi-substituted benzene derivative, which is not directly discussed in the provided papers. However, the papers do provide insights into similar compounds that can help infer the properties and reactivity of the compound . These compounds include various bromo-nitrobenzene derivatives and bromo-fluorobenzene derivatives, which are used as intermediates in the synthesis of pharmaceuticals, dyes, and other organic materials .

Synthesis Analysis

The synthesis of related compounds such as 1-bromo-2,4-dinitrobenzene and 1,4-bis(bromomethyl)-2-fluorobenzene involves multi-step reactions starting from simpler benzene derivatives like bromobenzene and p-xylene, respectively . These processes include nitration, reduction, diazotization, and bromination steps, which are common in the synthesis of substituted benzene compounds. The yields and purities achieved in these syntheses are generally high, indicating efficient synthetic routes .

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using various spectroscopic techniques such as FT-IR, FT-Raman, and NMR . For instance, the FT-IR and FT-Raman spectra of 1-bromo-3-fluorobenzene were recorded and analyzed using density functional theory (DFT) calculations to determine the vibrational frequencies and molecular geometry . These studies provide a foundation for understanding the influence of substituents like bromine, fluorine, and nitro groups on the benzene ring's geometry and vibrational modes.

Chemical Reactions Analysis

The reactivity of the radical anions of 1-bromo-4-nitrobenzene has been studied in room temperature ionic liquids, showing a DISP type mechanism and the formation of bromide ions and nitrobenzene radical anions . Additionally, the electrochemical reduction of 1-bromo-4-nitrobenzene at zinc electrodes in an ionic liquid has been shown to yield arylzinc products, which can further react with carbon dioxide . These studies highlight the unique reactivity of bromo-nitrobenzene derivatives in non-conventional solvents and under electrochemical conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been explored through experimental and computational methods. For example, the electronic properties of 1-bromo-3-fluorobenzene, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, were studied using time-dependent DFT (TD-DFT) . The thermodynamic properties, including heat capacities, entropies, enthalpy changes, and their temperature correlations, were also calculated . These analyses are crucial for understanding the stability and reactivity of substituted benzene compounds.

科学的研究の応用

These applications are speculative and based on the chemical structure’s potential reactivity. Actual use in these applications would require extensive research and validation. Handling and experimentation with this compound should always be performed with appropriate safety measures due to its hazardous nature .

Safety And Hazards

特性

IUPAC Name |

1-bromo-2-fluoro-5-methyl-4-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c1-4-2-5(8)6(9)3-7(4)10(11)12/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIULASDABKIDOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-fluoro-5-methyl-4-nitrobenzene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(Benzo[d]thiazol-2-ylmethyl)isobutyramide](/img/structure/B1294123.png)

![2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B1294126.png)

![2-[(5-Amino-4-phenyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B1294127.png)

![tert-butyl 4'-oxo-3',4'-dihydro-1H,1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate](/img/structure/B1294155.png)